molecular formula C18H19N3O2 B14263991 1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- CAS No. 132576-21-7

1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-

Cat. No.: B14263991
CAS No.: 132576-21-7
M. Wt: 309.4 g/mol
InChI Key: YCDJFCDTUAIDAA-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- can be achieved through multicomponent reactions (MCRs). One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by alumina–silica-supported manganese dioxide (MnO2) in water, yielding the desired product in high yields . The reaction conditions typically involve room temperature and the use of green solvents, making the process environmentally friendly.

Chemical Reactions Analysis

1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include molecular iodine, ionic liquids, and nanoparticles . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, including p38 kinase and cannabinoid receptors (hCB1 and hCB2) . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- can be compared with other similar pyrazole derivatives, such as:

The uniqueness of 1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

132576-21-7

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C18H19N3O2/c1-12-17(13-9-10-15(22-2)16(11-13)23-3)18(19)21(20-12)14-7-5-4-6-8-14/h4-11H,19H2,1-3H3

InChI Key

YCDJFCDTUAIDAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)C3=CC=CC=C3

Origin of Product

United States

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